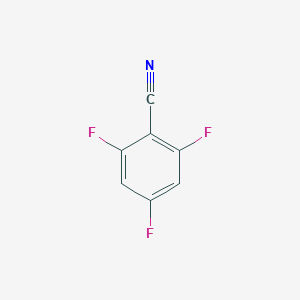![molecular formula C16H15ClO2 B016412 1-[4-(2-クロロエトキシ)フェニル]-2-フェニルエタノン CAS No. 19561-95-6](/img/structure/B16412.png)
1-[4-(2-クロロエトキシ)フェニル]-2-フェニルエタノン
説明
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone, also known as 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone, is a useful research compound. Its molecular formula is C16H15ClO2 and its molecular weight is 274.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬業界
この化合物は、多くの化学薬品のファミリーの合成中間体として広く使用されてきました . これは、さまざまな薬物の合成に使用され、新しい治療法や治療法の開発に貢献する可能性があります。
農薬製造
この化合物は、農薬の製造にも使用されています . これは、より効果的で環境に優しい新しい農薬の開発において重要な役割を果たす可能性があります。
石油化学工業
石油化学工業では、この化合物は合成中間体として使用されます . これは、さまざまな石油化学製品の生産に関与し、この分野の進歩に貢献する可能性があります。
農薬合成
1-[4-(2-クロロエトキシ)フェニル]-2-フェニルエタノンは、農薬ディフェノコナゾールの合成に使用される重要な中間体です . ディフェノコナゾールは、いくつかの一般的な植物病気を防除するために使用されるトリアゾール系殺菌剤です。
癌研究
特許によると、この化合物の誘導体は、乳がんの治療と診断に使用されてきました . これは、癌研究と治療における潜在的な用途を示唆しています。
結晶学
この化合物の結晶構造が研究されています . これは、結晶学と材料科学における潜在的な用途を示唆しています。化合物の結晶構造を理解することは、さまざまな科学的および産業的用途にとって重要です。
特性
IUPAC Name |
1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c17-10-11-19-15-8-6-14(7-9-15)16(18)12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPWHDFSKHYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394695 | |
| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19561-95-6 | |
| Record name | 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone in tamoxifen research?
A1: 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone serves as a crucial precursor in the synthesis of [D5-ethyl]-tamoxifen. [] This deuterated form of tamoxifen is a valuable tool for researchers investigating the mechanisms behind tamoxifen-induced DNA adduct formation in the liver. By incorporating a fully deuterated ethyl group using 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone as a starting point, scientists can track the metabolic fate of specific portions of the tamoxifen molecule, providing crucial insights into its pharmacological activity and potential toxicity. []
Q2: How is 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone utilized in the synthesis of [D5-ethyl]-tamoxifen?
A2: The synthesis involves treating the sodium enolate of 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone with [D5]-iodoethane. This reaction leads to the incorporation of the pentadeuteroethyl group into the structure, ultimately yielding [D5-ethyl]-tamoxifen. [] This specific deuteration is crucial for differentiating metabolic pathways and understanding the role of the ethyl group in tamoxifen's mechanism of action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


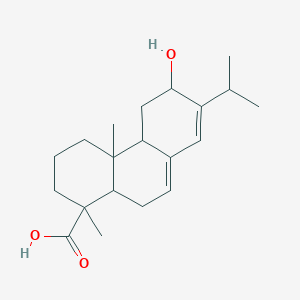
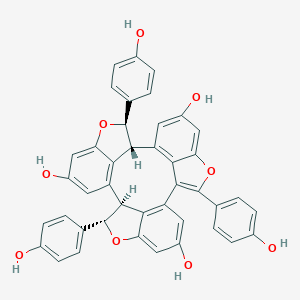


![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate](/img/structure/B16343.png)

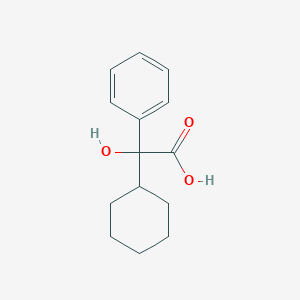
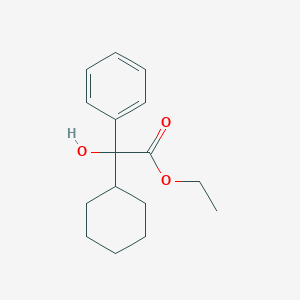

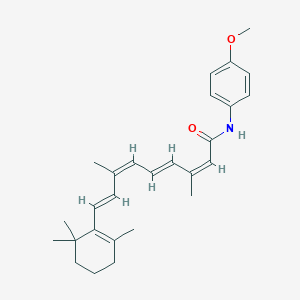
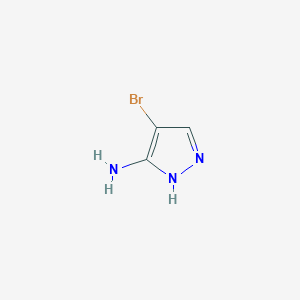

![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)
